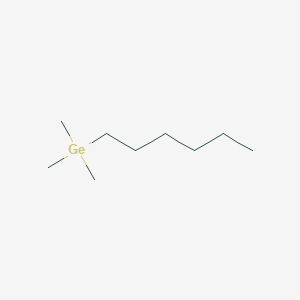

Hexyl(trimethyl)germane

Description

Properties

CAS No. |

61518-53-4 |

|---|---|

Molecular Formula |

C9H22Ge |

Molecular Weight |

202.90 g/mol |

IUPAC Name |

hexyl(trimethyl)germane |

InChI |

InChI=1S/C9H22Ge/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 |

InChI Key |

NKGLWSLUUZOMLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Ge](C)(C)C |

Origin of Product |

United States |

Synthesis Methodologies for Hexyl Trimethyl Germane and Analogous Organogermanes

Traditional Synthetic Approaches for Organogermanes

Traditional methods for the synthesis of organogermanes have been the bedrock of organometallic chemistry for decades. These approaches typically involve the use of highly reactive organometallic reagents that act as nucleophiles, attacking an electrophilic germanium center.

Grignard Chemistry and Alkali Metal Coupling Routes

The Grignard reaction is a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of organogermane synthesis, Grignard reagents (R-MgX) are reacted with germanium halides to form the desired organogermane. The synthesis of Hexyl(trimethyl)germane can be achieved by reacting hexylmagnesium bromide with chlorotrimethylgermane (B75237). mnstate.edu The Grignard reagent is typically prepared by reacting 1-bromohexane (B126081) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic germanium atom of the chlorotrimethylgermane, displacing the chloride ion and forming the stable C-Ge bond. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with any protic solvents, such as water. libretexts.org

Similarly, organoalkali metal reagents, such as organolithium compounds, can be employed. These reagents are even more reactive than their Grignard counterparts and are prepared by the reaction of an organic halide with lithium metal. tugraz.at The subsequent reaction with a germanium halide follows a similar nucleophilic substitution mechanism.

A common side reaction in these coupling methods is the Wurtz-type coupling, where two organic moieties couple together, which can reduce the yield of the desired organogermane.

Table 1: Grignard-based Synthesis of Alkyltrimethylgermanes

| Alkyl Group | Grignard Reagent | Germanium Halide | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hexyl | Hexylmagnesium bromide | Chlorotrimethylgermane | Diethyl ether | Not specified | mnstate.edu |

| Phenyl | Phenylmagnesium bromide | Chlorotrimethylgermane | THF | ~85 | libretexts.org |

| Allyl | Allylmagnesium bromide | Chlorotrimethylgermane | THF | Not specified | orgsyn.org |

Note: Specific yield for this compound was not found in the searched literature; the table includes analogous reactions for context.

Reactions Involving Halogermanes and Organometallic Reagents

The reaction of halogermanes with a variety of organometallic reagents is a versatile method for the synthesis of organogermanes. Beyond Grignard and organolithium reagents, other organometallic compounds, such as organocuprates (Gilman reagents), have been used. These reagents can sometimes offer higher selectivity and tolerance to other functional groups. tugraz.at

The general principle remains the same: the nucleophilic carbon of the organometallic reagent attacks the electrophilic germanium atom of the halogermane. The choice of the organometallic reagent and the reaction conditions can be tailored to the specific substrate and desired product. For instance, the use of organocuprates can sometimes minimize the Wurtz-type side reactions that are more prevalent with Grignard and organolithium reagents.

Catalytic Synthesis Routes to Organogermanes

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the formation of C-Ge bonds, offering milder reaction conditions, higher functional group tolerance, and improved selectivity compared to traditional methods.

Transition-Metal-Catalyzed Carbon-Germanium Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, have revolutionized organic synthesis. unistra.fr These methods have been adapted for the formation of C-Ge bonds. In this context, an organic halide or triflate is coupled with a germylating agent in the presence of a palladium catalyst.

For the synthesis of alkyltrimethylgermanes, a common approach involves the coupling of an alkyl halide with a trimethylgermylstannane or a trimethylgermylborane in the presence of a palladium catalyst. The catalytic cycle typically involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the germylating agent, and finally, reductive elimination to yield the desired organogermane and regenerate the Pd(0) catalyst. unistra.fr

While highly effective for aryl germanes, the application of these methods to the synthesis of simple alkyl germanes like this compound is less common in the literature but remains a viable synthetic strategy. Recent advancements have also explored the use of nickel catalysts for similar transformations.

Table 2: Palladium-Catalyzed Synthesis of Organogermanes

| Organic Halide | Germylating Agent | Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Hexamethyldigermane | Pd(OAc)2 | SPhos | Toluene | High | rsc.org |

| Aryl Bromide | Trimethylgermylstannane | Pd(PPh3)4 | - | Toluene | Good | unistra.fr |

| Alkyl Bromide | Trimethylgermylstannane | Pd(dba)2 | P(t-Bu)3 | Dioxane | Moderate | rsc.org |

Note: Data for specific alkyltrimethylgermane synthesis is limited; the table presents analogous and relevant findings.

A more recent and innovative approach to C-Ge bond formation is the gold-catalyzed C-H functionalization. This method avoids the need for pre-functionalized starting materials like organic halides. In this reaction, a C-H bond of a hydrocarbon is directly converted into a C-Ge bond by reacting it with a germane (B1219785) in the presence of a gold catalyst.

While this methodology has been predominantly developed for the arylation of C-H bonds using arylgermanes, the underlying principles could potentially be extended to the alkylation of C-H bonds. The reaction is believed to proceed through the activation of the germane by the gold catalyst, followed by the functionalization of the C-H bond. This method is characterized by its mild reaction conditions and high functional group tolerance. However, its application to the synthesis of simple alkylgermanes like this compound from hexane (B92381) is still an area of ongoing research.

Lewis Acid Catalysis in Organogermane Synthesis

While the field of germanium Lewis acid chemistry has been historically underdeveloped, recent research has demonstrated the potential of organogermanium compounds as Lewis acid catalysts. uwo.ca Bis(catecholato)germanes, for example, have been synthesized and their high Lewis acidity has been confirmed through methods like the Gutmann-Beckett and fluoride (B91410) ion affinity analyses. uwo.ca These germanium-based Lewis acids have been successfully employed as catalysts in various organic transformations, including hydrosilylation of aldehydes and Friedel-Crafts alkylations. uwo.ca

In the context of organogermane synthesis, Lewis acids, particularly those based on main group metals like boron, can catalyze the hydrogermylation of alkenes and alkynes. wikipedia.orgrsc.org For instance, B(C₆F₅)₃ has been shown to be an effective catalyst for the hydrogermylation of alkynes and for the transfer hydrogermylation of alkenes. rsc.org The Lewis acid activates the substrate by coordinating to an electronegative atom, thereby increasing its reactivity towards the hydrogermane. wikipedia.org This approach offers a transition-metal-free alternative for the formation of carbon-germanium bonds.

Free-Radical Initiated Pathways in Hydrogermylation

Free-radical initiated hydrogermylation represents a classic and effective method for the synthesis of organogermanes. This approach typically involves the use of radical initiators such as triethylborane (B153662) (Et₃B) in the presence of oxygen or azobisisobutyronitrile (AIBN) to generate germyl (B1233479) radicals from hydrogermanes. rsc.org These germyl radicals then add across the carbon-carbon multiple bonds of alkenes or alkynes in a chain reaction mechanism.

This method is advantageous for its operational simplicity. However, it often leads to the formation of the anti-Markovnikov addition product. The regioselectivity can be influenced by the nature of the substrate and the reaction conditions. While highly efficient for many substrates, the control of stereoselectivity in free-radical hydrogermylation can be challenging compared to catalyzed methods.

Functionalization Strategies for Pre-existing Organogermanes

Regio/Stereo-Convergent Nucleophilic Germylation

A powerful strategy for the synthesis of densely functionalized aliphatic organogermanes is the regio- and stereo-convergent nucleophilic germylation of stable π bonds. researchgate.net This method involves the in situ generation of a germyl anion via the heterolytic cleavage of a digermane's Ge-Ge bond in the presence of a strong base like potassium tert-butoxide (KOtBu). researchgate.net The resulting germyl nucleophile can then attack various unsaturated substrates, such as alkynes and alkenes. researchgate.net

This catalyst-free methodology offers unprecedented reactivity, enabling multiple germylations of alkynes and the internally selective germylation of alkenes. researchgate.net The process is characterized by its operational simplicity and broad functional group tolerance, providing access to complex structures like 1-alkyl-1-germylalkanes, 1,1-digermylalkanes, and 1,1,1-trigermylalkanes. researchgate.net A key advantage of this approach is its ability to control the regioselectivity and stereoselectivity of the germylation reaction, leading to a single, well-defined product from a mixture of starting material isomers. acs.org

Table 2: Nucleophilic Germylation of Unsaturated Bonds

| Substrate | Reagent System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Terminal Alkynes | Digermane / KOtBu | 1,1-Digermylalkanes, 1,1,1-Trigermylalkanes | Catalyst-free, Multiple germylations | researchgate.net |

| Alkenes | Digermane / KOtBu | 1-Alkyl-1-germylalkanes | Internally selective | researchgate.net |

| Racemic Germylated Allylic Electrophiles | Alkyl Nucleophiles / Ni-catalyst with hept-4-yl-substituted Pybox ligand | Chiral γ-germyl α-alkyl allylic building blocks | Enantio- and regioconvergent | acs.org |

Sequential Diversification of Carbon-Germanium Bonds

The carbon-germanium bond in alkyl germanes serves as a versatile functional handle for sequential diversification, allowing for the programmed construction of sp³-rich molecules. researchgate.net Recent advancements have significantly expanded the repertoire of reactions that can be performed on a C(sp³)-Ge bond, moving beyond traditional Giese additions and arylations. researchgate.net

A notable strategy involves a platform molecule containing a single C(sp³) carbon atom substituted with a chlorine atom, a boronic ester (Bpin), and a triethylgermyl group (GeEt₃). researchgate.net The C-Cl and C-Bpin bonds can undergo a variety of functionalizations, including alkylation, arylation, amination, and hydroxylation, while the C-GeEt₃ group remains intact. researchgate.net Subsequently, the C-Ge bond can be selectively functionalized through reactions such as alkynylation, alkenylation, cyanation, halogenation, azidation, and C-S bond formation. researchgate.net This sequential approach allows for a highly modular and programmable synthesis of complex organic molecules with precise control over the introduction of various functional groups in three-dimensional space. researchgate.net

Advanced Spectroscopic and Computational Characterization of Hexyl Trimethyl Germane

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organogermanium compounds. paperpublications.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For hexyl(trimethyl)germane, ¹H and ¹³C NMR are routinely used to map out the carbon-hydrogen framework, while ⁷³Ge NMR offers direct insight into the germanium center.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the trimethylgermyl protons and the various methylene (B1212753) and methyl protons of the hexyl group. The protons of the trimethylgermyl group ((CH₃)₃Ge-) would appear as a sharp singlet, integrating to nine protons. The signals for the hexyl chain protons would be more complex, exhibiting characteristic multiplets due to spin-spin coupling with adjacent protons. For instance, the terminal methyl group of the hexyl chain would likely appear as a triplet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of their local electronic environment, allowing for the assignment of each carbon atom in the trimethylgermyl and hexyl groups. The coupling between ¹³C and ¹H can be decoupled to simplify the spectrum, or specific pulse sequences can be used to determine the number of attached protons for each carbon.

⁷³Ge NMR: Germanium-73 is the only NMR-active nucleus of germanium, but its study presents significant challenges due to its low natural abundance (7.73%), low magnetogyric ratio, and large quadrupole moment. researchgate.nethuji.ac.il The large quadrupole moment can lead to broad spectral lines if the germanium nucleus is in an asymmetric environment. researchgate.net However, for relatively symmetric molecules like tetraalkylgermanes, observable signals can be obtained. acs.orgacs.org The chemical shift of the ⁷³Ge nucleus is highly sensitive to the nature of the substituents attached to it, spanning a very wide range. huji.ac.il For tetraalkylgermanes, the relaxation of the ⁷³Ge nucleus is primarily governed by the quadrupole relaxation mechanism. acs.org The symmetry around the germanium atom is crucial, with more symmetrical compounds like tetrasubstituted germanes with identical substituents generally exhibiting sharper signals. nih.gov

| NMR Data for Organogermanium Compounds | |

| Nucleus | Typical Information Obtained |

| ¹H | Number and type of protons, neighboring protons (splitting patterns) |

| ¹³C | Carbon skeleton, chemical environment of each carbon |

| ⁷³Ge | Direct information about the germanium center, sensitive to substituents |

Table scrolls horizontally to reveal more data.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and vibrational modes within a molecule. paperpublications.org In organogermanium compounds, specific absorption bands correspond to the stretching and bending vibrations of the various bonds present. cdnsciencepub.comcdnsciencepub.com

For this compound, the IR spectrum would be characterized by several key absorption regions:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations within the methyl and hexyl groups. libretexts.org

Ge-C Stretching: The stretching vibrations of the Ge-C bonds are a key feature. In general, the asymmetric and symmetric stretching frequencies for the Ge-C bond in trimethylgermyl compounds appear in specific regions of the spectrum.

CH₂ and CH₃ Bending: Bending vibrations for the methylene (CH₂) and methyl (CH₃) groups of the hexyl and trimethyl moieties will be present in the fingerprint region (below 1500 cm⁻¹).

The positions of these bands can be influenced by the electronic effects of the substituents. For instance, in a series of acetates with the general formula (CH₃)₃MOCOCH₃ (where M = C, Si, Ge), the carbonyl absorption bands shift to lower frequencies as M changes from carbon to silicon to germanium, suggesting an increase in the polarity of the M-O bond. cdnsciencepub.comcdnsciencepub.com

| Characteristic IR Absorption Frequencies for Alkylgermanes | |

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C-H stretch (alkane) | 2850-2960 libretexts.org |

| -CH₂X wag (terminal alkyl halides) | 1300-1150 orgchemboulder.com |

| C-Cl stretch | 850-550 orgchemboulder.com |

| C-Br stretch | 690-515 orgchemboulder.com |

Table scrolls horizontally to reveal more data.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. longdom.org The absorption of light in this region corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. msu.edu

For saturated organogermanium compounds like this compound, which lack extensive chromophores, the electronic transitions are typically high-energy σ → σ* transitions. These absorptions occur in the far-UV region, often below 200 nm, which is not always accessible with standard spectrophotometers. msu.edu

However, the introduction of chromophores or the formation of organogermanium compounds with donor-acceptor architectures can lead to absorptions in the near-UV or visible range. rsc.org For example, some organogermanium compounds exhibit charge-transfer (CT) character, where the absorption spectrum is sensitive to the polarity of the solvent. rsc.org While this compound itself is not expected to have significant absorptions in the standard UV-Vis range, this technique is crucial for characterizing more complex or functionalized organogermanium compounds. paperpublications.orgresearchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. nih.gov It is particularly useful for identifying and studying symmetric vibrations and bonds that are weak absorbers in the IR, such as the Ge-Ge bond in polygermanes. wikipedia.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. paperpublications.orguvic.ca In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For organogermanium compounds, electron impact (EI) ionization is a common method. clockss.org The mass spectrum of an organogermanium compound is characterized by the presence of a group of peaks for each ion containing germanium, reflecting the natural isotopic abundance of germanium's stable isotopes. clockss.org

The fragmentation of organogermanes under EI-MS typically involves the cleavage of bonds to the germanium atom. rsc.org The cleavage of the Ge-C bond is often more favorable than the Ge-H bond due to its lower bond energy. clockss.org The fragmentation patterns of alkylgermanes can be complex, but they provide valuable structural information. libretexts.orglibretexts.orgchemguide.co.uk The base peak in the mass spectrum of some germacyclohexanes is at m/z 74, corresponding to the germanium cation radical. clockss.org

| Common Fragmentation Pathways in Alkylgermanes | |

| Process | Description |

| Cleavage of Ge-C bond | A primary fragmentation step due to the relatively weak Ge-C bond. clockss.org |

| Loss of alkyl radicals | Formation of [M - R]⁺ ions, where R is an alkyl group. |

| Alpha-cleavage | Cleavage of the bond adjacent to the carbon bonded to the heteroatom. youtube.comchadsprep.com |

Table scrolls horizontally to reveal more data.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the structure, bonding, and reactivity of organogermanium compounds. researchgate.net These methods allow for the calculation of various molecular properties, such as geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate and interpret spectroscopic results.

For this compound, DFT calculations could be used to:

Predict the optimized three-dimensional structure, including bond lengths and angles.

Calculate the theoretical IR and Raman spectra, aiding in the assignment of experimental vibrational bands.

Compute the ¹H, ¹³C, and ⁷³Ge NMR chemical shifts, providing a theoretical basis for the interpretation of experimental spectra.

Investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can provide insights into the compound's reactivity.

Theoretical studies have been successfully applied to various organogermanium systems to understand their electronic properties and reaction mechanisms. rsc.orgwikipedia.org For instance, DFT calculations have been used to elucidate the nature of the HOMO in branched oligogermanes and to explain their electronic absorption spectra and oxidation potentials. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Hexyl Trimethyl Germane

Reactivity in Cross-Coupling Chemistry

The utility of hexyl(trimethyl)germane and related organogermanes in carbon-carbon and carbon-heteroatom bond formation is highlighted by their distinct behavior under different catalytic systems. This unique reactivity allows for chemoselective transformations that are often challenging to achieve with more established coupling partners. nih.gov

A significant breakthrough in organogermane chemistry is the discovery of their orthogonal reactivity in palladium-catalyzed cross-coupling. nih.govacs.org Orthogonality in this context means that under one set of catalytic conditions, the germane (B1219785) moiety is unreactive, allowing another functional group to be modified selectively, while under a different set of conditions, the germane becomes the most reactive site in the molecule. nih.govnih.gov

Specifically, aryl germanes like this compound are generally unreactive in classical homogeneous palladium catalysis that follows a Pd(0)/Pd(II) cycle. nih.govnih.gov This inertness allows for the selective functionalization of other established coupling partners, such as boronic esters or silanes, in the presence of the germane group. acs.orgnih.gov Conversely, under palladium nanoparticle catalysis, the reactivity is inverted, with the aryl germane displaying superior reactivity. nih.gov

The reactivity of the C-Ge bond compared to C-B and C-Si bonds is highly dependent on the reaction conditions, providing a powerful tool for selective synthesis.

Homogeneous Palladium Catalysis : In traditional Pd(0)/Pd(II) catalytic cycles, aryl germanes are significantly less reactive than both aryl boronic esters (like ArBpin) and aryl silanes. nih.govnih.gov This allows for selective coupling of the boron or silicon functionality while the germanium moiety remains intact.

Palladium Nanoparticle Catalysis : Under palladium nanoparticle conditions, aryl germanes become the more reactive coupling partner, outcompeting boronic esters (ArBpin and ArBMIDA) and silanes. nih.govresearchgate.net This switch in reactivity provides an air-tolerant, base-free, and orthogonal method for synthesizing biaryl compounds. nih.gov

Electrophilic Halogenation : In electrophilic iodination and bromination reactions, aryl germanes demonstrate much higher reactivity than corresponding boronic esters and silanes. nih.gov They can be halogenated under mild, additive-free conditions that leave the other functional groups untouched. nih.gov

Table 1: Comparative Reactivity of Aryl Organometallics

| Reaction Type | Catalyst / Reagents | Aryl Germane Reactivity | Aryl Boronic Ester Reactivity | Aryl Silane Reactivity |

| Homogeneous Cross-Coupling | LnPd(0)/Pd(II) | Low / Unreactive nih.gov | High nih.gov | Moderate to High |

| Nanoparticle Cross-Coupling | Pd Nanoparticles | High / Preferentially Activated nih.gov | Low / Unreactive nih.gov | Low / Unreactive nih.gov |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | High (fast, room temp) nih.gov | Unreactive nih.gov | Unreactive nih.gov |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | High (very fast, room temp) nih.gov | Unreactive nih.gov | Unreactive nih.gov |

The preferential activation of aryl germanes by palladium nanoparticles is attributed to a mechanistic pathway distinct from traditional cross-coupling cycles. nih.gov Mechanistic and computational studies suggest that the nanoparticles, being more electrophilic than homogeneous palladium complexes, activate the electron-rich aryl germane via an electrophilic aromatic substitution (SEAr) type mechanism. nih.govnih.gov This avoids the traditional transmetalation step, which is inefficient for the robust C-Ge bond in a Pd(II) complex. nih.govacs.org The unique electronic properties of the nanoparticles facilitate the cleavage of the C-Ge bond, leading to the observed superior reactivity under these specific conditions. nih.gov

In the realm of gold catalysis, organogermanes again exhibit enhanced reactivity compared to their silicon and boron analogs. nih.govacs.org In oxidative C-H functionalization reactions, aryl germanes have been shown to be highly reactive with both Au(I) and Au(III) species. rwth-aachen.denih.gov This reactivity is harnessed in C-C bond-forming strategies, providing access to valuable biaryl structures. rwth-aachen.de

The heightened reactivity is attributed to the inherent properties of the C-Ge bond, which has a relatively low bond dissociation energy. nih.gov This translates to a lower distortion energy required to reach the transition state for bond activation. nih.gov Similar to nanoparticle catalysis, the mechanism is believed to follow an SEAr-type pathway rather than a direct transmetalation. rwth-aachen.de This allows aryl germanes to be coupled efficiently under gold catalysis in transformations where silanes and boronic esters are less effective. nih.govacs.org

Orthogonal Reactivity of Organogermanes in Palladium Catalysis

Electrophilic Aromatic Substitution (SEAr) Pathways

The dominant mechanistic pathway for the functionalization of aryl germanes is electrophilic aromatic substitution (SEAr). nih.govacs.org This mode of activation is central to their unique reactivity in halogenation and certain metal-catalyzed transformations, distinguishing them from other common organometallic reagents. scribd.com

Aryl(trialkyl)germanes undergo exceptionally facile and selective electrophilic halogenation. nih.gov The reaction proceeds rapidly under remarkably mild conditions without the need for metal catalysts or additives. nih.gov

Iodination : The reaction of an aryl germane with N-iodosuccinimide (NIS) in a solvent like DMF proceeds smoothly at room temperature to yield the corresponding aryl iodide. nih.gov

Bromination : Bromination with N-bromosuccinimide (NBS) is even more facile, often reaching completion within minutes at room temperature. nih.gov

Mechanistic studies suggest that this transformation occurs via a concerted electrophilic aromatic substitution mechanism. nih.gov The C-Ge bond is highly susceptible to electrophilic attack by the halogenating agent. This high reactivity is chemoselective; in competition experiments, the aryl germane is halogenated exclusively, even in the presence of more traditional substrates like aryl boronic esters or aryl silanes, which remain unreacted under these mild conditions. nih.gov This privileged reactivity makes organogermanes excellent precursors for the regioselective introduction of iodine and bromine into complex molecules. nih.govacs.org

Chemoselectivity in Halogenation Reactions

Recent advancements have established a metal-free, orthogonal approach for the halogenation of organogermanes, including alkylgermanes like this compound. acs.orgnih.gov This method utilizes common halogenating agents and provides a high degree of chemo- and regioselectivity. nih.gov A key feature of this reactivity is the ability to selectively functionalize the carbon-germanium bond even in the presence of other functionalities that are typically reactive towards electrophilic halogenation. acs.orgnih.gov

Studies have demonstrated that the germanium functionality can be exclusively targeted over other established cross-coupling partners such as silanes, boronic acids/esters, and halogens, depending on the reaction conditions. nih.gov This unique reactivity stems from a mechanism that likely follows an electrophilic aromatic substitution (SEAr)-type pathway. nih.gov This allows for the precise installation of halide motifs in complex molecules. acs.orgnih.gov

Table 1: Representative Chemoselective Halogenation of Organogermanes

| Organogermane Substrate | Halogenating Agent | Other Functional Group Present | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Aryl-GeMe₃ | N-Bromosuccinimide (NBS) | Aryl-B(OH)₂ | Aryl-Br | Preferential halogenation at the Ge-C bond | nih.gov |

Nucleophilic Reactions and Anionic Intermediates

Stereochemistry of Germyl (B1233479) Anion Reactions

The stereochemical outcomes of reactions involving germyl anions are a critical aspect of their synthetic utility. Studies on the substitution reactions of germyl anionoids with cyclohexyl derivatives have provided insight into these processes. acs.org The stereochemistry of the product is influenced by factors such as the nature of the leaving group on the substrate and the specific germyl anion used. For instance, the reaction of germyl anions with cyclohexyl systems can proceed with either inversion or retention of configuration at the reaction center.

Further research into rotationally restricted and sterically hindered anionic systems, such as those derived from 9-arylfluorenes, has shown that steric hindrance can profoundly influence the stereochemical pathway. nih.gov In these systems, anions are formed with inversion of configuration. nih.gov The extensive blockage of one face of the molecule by a bulky group directs the incoming electrophile to the opposite face, leading to a highly stereocontrolled outcome. nih.gov This principle can be extended to understand the reactivity of sterically demanding germyl anions derived from compounds like this compound. The generation of mixed-anion systems containing a germyl anion has also been reported. nih.govresearchgate.netdocumentsdelivered.com

Nucleophilic Germylation via Germanium-Germanium Bond Heterolysis

A modern approach to nucleophilic germylation involves the in situ generation of germyl anions through the heterolytic cleavage of a germanium-germanium (Ge-Ge) bond. nih.govresearchgate.net This method avoids the use of highly reactive organometallic reagents that are classically employed to create metallo-germyls. nih.gov The process is typically initiated by a base, such as potassium tert-butoxide (KOtBu), which facilitates the cleavage of a digermane, like hexamethyldigermane, to produce a trimethylgermyl anion. nih.govresearchgate.net

This strategy exhibits excellent functional group tolerance and allows for the nucleophilic germylation of stable π-bonds in alkenes and alkynes without the need for a metal catalyst. nih.gov The reaction is operationally simple and provides access to densely functionalized organogermanes. nih.gov For example, the reaction with alkenes can lead to the formation of 1-alkyl-1-germylalkanes, demonstrating the addition of the germyl group to the carbon framework. nih.gov

Table 2: Nucleophilic Germylation of Unsaturated Substrates via Ge-Ge Bond Heterolysis

| Substrate | Digermane | Base | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Alkenes | Me₃Ge-GeMe₃ | KOtBu | 1-Alkyl-1-germylalkanes | Internally selective germylation | nih.gov |

| Alkynes | Me₃Ge-GeMe₃ | KOtBu | 1,1-Digermylalkanes | Multiple germylation | nih.gov |

Hydrogermylation Reactions of Unsaturated Substrates

Hydrogermylation, the addition of a Ge-H bond across an unsaturated C-C bond, is a fundamental method for synthesizing complex organogermanes. researchgate.netnih.gov

Transition-Metal-Catalyzed Hydrogermylation

The hydrogermylation of unsaturated substrates like alkenes and alkynes is frequently catalyzed by transition metals. nih.gov A wide array of metals, including both precious metals like ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt), and more earth-abundant metals like iron (Fe), manganese (Mn), and cobalt (Co), have been shown to be effective. nih.gov These catalytic systems allow for the synthesis of vinylgermanes from alkynes, often with high control over regioselectivity and stereoselectivity, yielding products with retained double-bond geometry. nih.gov Cobalt-catalyzed methods, in particular, offer a route to various organogermanes under mild reaction conditions. nih.gov The development of green strategies for such transition-metal-catalyzed reactions is an area of ongoing research. rsc.org

Table 3: Transition Metals Used in Catalytic Hydrogermylation of Alkynes

| Catalyst Metal | Substrate | Product | Significance | Reference |

|---|---|---|---|---|

| Cobalt (Co) | Alkynes | Vinylgermanes | Inexpensive, mild conditions | nih.gov |

| Ruthenium (Ru) | Alkynes | Vinylgermanes | Catalytic efficiency | nih.gov |

| Palladium (Pd) | Alkynes | Vinylgermanes | Well-established, versatile | nih.gov |

| Rhodium (Rh) | Alkynes | Vinylgermanes | High activity | nih.gov |

Free-Radical and Lewis Acid Mediated Hydrogermylation

Besides transition-metal catalysis, hydrogermylation can be initiated through other pathways. researchgate.net Free-radical addition to π-bonds represents one such method, where the reaction is started by radical initiators or UV light. researchgate.netresearchgate.net This process involves the homolytic cleavage of the Ge-H bond, generating a germyl radical that then adds to the unsaturated substrate in a chain reaction. nih.gov

Alternatively, Lewis acids can mediate the hydrogermylation of unsaturated substrates. researchgate.net Strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to catalyze the hydrogermylation of alkenes. researchgate.net Computational studies indicate that coordination of a substrate to a Lewis acid can significantly lower the energy barrier for hydride transfer, facilitating the reduction of the unsaturated bond. nih.gov The strength of the Lewis acid correlates directly with its ability to activate the substrate for the reaction. nih.gov This approach has also been applied to the hydrogenation and hydrosilylation of other bonds, highlighting the broad utility of Lewis acid mediation in bond activation. rsc.org

Stability and Functional Group Tolerance of Organogermanium Moieties

The utility of organogermanium compounds, such as this compound, in organic synthesis is intrinsically linked to the stability of the organogermanium moiety and its compatibility with a diverse range of functional groups under various reaction conditions. The carbon-germanium (C-Ge) bond in tetraalkylgermanes is generally characterized by its notable stability, contributing to the robustness of these compounds.

Recent research has underscored the considerable potential of alkyl germanes as versatile functional handles in molecular construction, particularly for creating C(sp³)-rich scaffolds. researchgate.netnih.gov Their stability and orthogonal reactivity make them valuable assets in modular synthetic strategies. researchgate.netnih.gov

Organogermanium compounds, including tetraalkylgermanes, are recognized for their role in photo-induced radical reactions. rsc.org The stability of the C-Ge bond allows for the generation of radical species under specific photoredox conditions, highlighting their utility in modern synthetic methodologies. rsc.org The inherent stability of the germanium-carbon linkage in many organogermanium compounds also allows for excellent functional group tolerance in various transformations. nih.gov For instance, in nickel-catalyzed reductive germylative alkylation of activated olefins, a broad scope of alkylgermanes can be synthesized with good compatibility with various functional groups. acs.org

The stability of the C-Ge bond in alkylgermanes is a key factor in their synthetic utility. While generally robust, this bond can be selectively cleaved under specific conditions, enabling further functionalization.

Stability towards Acids and Bases:

The C-Ge bond in tetraalkylgermanes generally exhibits good stability towards a range of acidic and basic conditions. However, strong acids can lead to cleavage of the alkyl-germanium bond. For instance, the reaction of tetraalkylgermanes with strong mineral acids can result in the protonolysis of a C-Ge bond, yielding an alkane and a trialkylgermanium salt. The reactivity is influenced by the nature of the alkyl group and the acid strength.

Similarly, while stable to mild bases, strong bases, particularly organolithium reagents, can react with tetraalkylgermanes. libretexts.orgmasterorganicchemistry.com This reaction can lead to transmetalation or cleavage of the C-Ge bond, depending on the specific reactants and conditions. libretexts.orgmasterorganicchemistry.com For example, the use of KOtBu can facilitate the heterolytic cleavage of a Ge-Ge bond in digermanes to generate a germyl anion for nucleophilic germylation, a reaction that showcases broad functional group tolerance. nih.gov

Stability towards Oxidizing and Reducing Agents:

The response of this compound to oxidizing and reducing agents is critical for its application in complex syntheses. Generally, the C-Ge bond is resistant to many common oxidizing agents. However, strong oxidants can lead to the cleavage of the C-Ge bond.

Regarding reducing conditions, tetraalkylgermanes are typically stable. They are not readily reduced by common hydride reagents. However, certain radical reactions can be initiated from tetraalkylgermanes under specific conditions. rsc.org

Functional Group Tolerance:

A significant advantage of organogermanium compounds is their high degree of functional group tolerance, which allows for their participation in reactions without the need for extensive protecting group strategies. This compatibility has been demonstrated in various catalytic systems.

Recent advancements have shown that alkyl germanes can be coupled with a wide array of nucleophiles through electrochemical methods to form ethers, esters, amines, amides, sulfonamides, sulfides, and even C-P, C-F, and C-C bonds. nih.gov This highlights the broad functional group compatibility of the organogermanium moiety under these specific electrochemical conditions.

In the context of radical reactions, organogermanium(IV) compounds have been shown to be effective, indicating their stability in the presence of radical intermediates and a variety of functional groups. rsc.org Furthermore, the selective hydrogenation of aromatic germanes to saturated cyclic germanes has been achieved, tolerating functional groups such as -CF3, -OR, -F, -Bpin, and -SiR3. researchgate.net

The following interactive table summarizes the compatibility of the trimethylgermyl moiety with various functional groups based on published research findings.

| Functional Group | Compatibility | Reaction Context | Citation |

| Aryl Halides (I, Br, Cl, F) | ✓ | Gold-Catalyzed C-H Functionalization | nih.gov |

| Trifluoromethyl (-CF3) | ✓ | Selective Hydrogenation | researchgate.net |

| Ether (-OR) | ✓ | Selective Hydrogenation | researchgate.net |

| Fluoro (-F) | ✓ | Selective Hydrogenation | researchgate.net |

| Boronic Ester (-Bpin) | ✓ | Selective Hydrogenation | researchgate.net |

| Silyl Ether (-OSiR3) | ✓ | Gold-Catalyzed C-H Functionalization | nih.gov |

| Silyl (-SiR3) | ✓ | Selective Hydrogenation | researchgate.net |

| Protected Phenol (-OTBDMS) | ✓ | Gold-Catalyzed C-H Functionalization | nih.gov |

| Heterocycles (e.g., Xanthene, Thiazole) | ✓ | Gold-Catalyzed C-H Functionalization | nih.gov |

| Nitrile | ✓ | Nucleophilic Germylation | nih.gov |

| Ketone | ✓ | Nucleophilic Germylation | nih.gov |

| Ester | ✓ | Nucleophilic Germylation | nih.gov |

| Aldehyde | ✓ | Nucleophilic Germylation | nih.gov |

| Ketal | ✓ | Nucleophilic Germylation | nih.gov |

Q & A

Q. What are the established synthesis protocols for hexyl(trimethyl)germane, and how can experimental parameters be optimized for reproducibility?

this compound can be synthesized via transmetallation reactions or alkylation of chlorotrimethylgermane precursors. For example, reacting hexylmagnesium bromide with chlorotrimethylgermane (ClGe(CH₃)₃) in anhydrous tetrahydrofuran (THF) under inert atmospheres yields the target compound. Critical parameters include temperature control (0–5°C to prevent side reactions), stoichiometric ratios (1:1.1 GeCl:Grignard reagent), and rigorous exclusion of moisture . Characterization via ¹H/¹³C NMR and GC-MS is essential to confirm purity. For reproducibility, document solvent drying methods (e.g., molecular sieves) and reaction quenching protocols (e.g., aqueous NH₄Cl).

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and computational methods:

- NMR Spectroscopy : ¹H NMR (δ ~0.1–0.3 ppm for Ge(CH₃)₃; δ ~1.2–1.6 ppm for hexyl chain) and ¹³C NMR to confirm substituent geometry .

- X-ray Diffraction : For crystallographic validation, single-crystal X-ray analysis resolves bond lengths (Ge–C ≈ 1.95 Å) and angles (C–Ge–C ≈ 109.5°) .

- DFT Calculations : Optimize molecular geometry using B3LYP/def2-TZVP to predict electronic structure and frontier molecular orbitals .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store the compound under inert gas (argon/nitrogen) in flame-sealed ampoules or Schlenk flasks at –20°C. Avoid exposure to moisture or oxygen to prevent hydrolysis/oxidation. Conduct periodic FT-IR checks for Ge–O bond formation (peaks ~800 cm⁻¹) as a degradation indicator .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data may arise from solvent effects, isotopic impurities, or dynamic molecular behavior. To address this:

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The Ge–C bond’s low polarity reduces nucleophilicity, necessitating transition-metal catalysts (e.g., Pd or Ni) for C–C bond formation. Design experiments to:

Q. How can computational modeling enhance the design of this compound-based materials?

Apply molecular dynamics (MD) simulations to predict bulk properties (e.g., thermal stability, viscosity). For example:

Q. What strategies mitigate contamination during the purification of this compound?

Use fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) with a Vigreux column. Monitor for co-eluting siloxanes (common lab contaminants) via GC-MS. For trace metal removal, employ alumina or activated charcoal filtration pre-distillation .

Q. How should researchers address ethical and safety challenges in studies involving this compound?

- Safety Protocols : Use gloveboxes for air-sensitive manipulations and fume hoods for volatile byproducts. Refer to SDS guidelines for emergency response (e.g., skin/eye exposure) .

- Ethical Data Management : Adhere to FAIR principles—archive raw NMR/spectral data in repositories like Zenodo with metadata (e.g., solvent, temperature) for reproducibility .

Methodological Considerations

Q. What advanced analytical techniques are critical for studying this compound’s surface interactions?

- X-ray Photoelectron Spectroscopy (XPS) : Quantify surface Ge oxidation states (binding energies: Ge 3d₅/₂ ~29–31 eV).

- Atomic Force Microscopy (AFM) : Map molecular adhesion forces on substrates (e.g., SiO₂ vs. Au) .

Q. How can hybrid sampling methods improve the statistical rigor of studies on this compound’s environmental fate?

Combine purposive sampling (targeting specific matrices like soil/water) with probabilistic sampling (randomized geospatial grids). Use LC-MS/MS to quantify degradation products (e.g., GeO₂) and apply Monte Carlo simulations to model distribution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.